Cas no 24525-01-7 (9-ethyl-9h-carbazole-3-sulfonyl Chloride)
9-ethyl-9h-carbazole-3-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 9-ethyl-9h-carbazole-3-sulfonyl Chloride
- SureCN8922345
- ANW-60297
- 9-Aethyl-carbazol-3,6-dicarbonsaeure
- 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
- N-ethyl carbazole-3-sulfonyl chloride
- CTK1B9406
- 9-ethyl-carbazol-3-sulphonic acid chloride
- AK101314
- AC1MXY4F
- 9-Ethylcarbazol-3,6-dicarbonsaeure
- N-Ethylcarbazol-3,6-dicarbonsaeure
- 9-ethyl-carbazole-3,6-dicarboxylic acid
- 9-ethylcarbazole-3-sulfonyl chloride
- 9-ethyl-9h-carbazole-3-sulfonylchloride
- I11735
- A877887
- 24525-01-7
- DB-342136
- AKOS015935003
- SCHEMBL9145812
-
- MDL: MFCD13191831
- Inchi: 1S/C14H12ClNO2S/c1-2-16-13-6-4-3-5-11(13)12-9-10(19(15,17)18)7-8-14(12)16/h3-9H,2H2,1H3
- InChI Key: WQUYWMJCTZXUSV-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)C1C=CC=CC=1N2CC)(=O)=O
Computed Properties
- Exact Mass: 293.0277275g/mol
- Monoisotopic Mass: 293.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 47.4Ų
9-ethyl-9h-carbazole-3-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038054-1g |
9-Ethyl-9H-carbazole-3-sulfonyl chloride |
24525-01-7 | 95% | 1g |
$413.03 | 2023-09-02 | |
| Chemenu | CM192209-1g |
9-Ethyl-9H-carbazole-3-sulfonyl chloride |
24525-01-7 | 95% | 1g |
$548 | 2024-07-28 | |
| Ambeed | A277105-1g |
9-Ethyl-9H-carbazole-3-sulfonyl chloride |
24525-01-7 | 95+% | 1g |
$457.0 | 2024-04-20 |
9-ethyl-9h-carbazole-3-sulfonyl Chloride Suppliers
9-ethyl-9h-carbazole-3-sulfonyl Chloride Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 9-ethyl-9h-carbazole-3-sulfonyl Chloride
9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride (CAS No. 24525-01-7)
9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride, also known by its CAS registry number CAS No. 24525-01-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other related compounds. The structure of 9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride consists of a carbazole core with an ethyl substituent at the 9-position and a sulfonyl chloride group at the 3-position, making it a versatile building block for advanced chemical transformations.
The synthesis of 9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride typically involves the sulfonation of carbazole derivatives followed by the introduction of the sulfonyl chloride group. This process requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, aligning with the growing demand for sustainable chemical processes.
9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride has garnered significant attention in the field of organic electronics due to its unique electronic properties. The carbazole moiety is known for its high electron affinity and stability, making it an ideal component in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Research has shown that incorporating this compound into conjugated polymers can enhance charge transport properties, leading to improved device performance.
In addition to its electronic applications, CAS No. 24525-01-7 has found utility in medicinal chemistry as a key intermediate in drug discovery programs. The sulfonyl chloride group is particularly valuable for forming bioactive molecules through nucleophilic aromatic substitution reactions. Recent studies have explored its potential in developing inhibitors for kinase enzymes, which are critical targets in cancer therapy.
The versatility of 9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride extends to its use in polymer science, where it serves as a cross-linking agent or a functionalizing agent for polymeric materials. Its ability to undergo various coupling reactions makes it a valuable tool in creating stimuli-responsive polymers and advanced composites.
From a structural perspective, the compound's molecular formula is C16H16N2O2SCl, with a molecular weight of approximately 347 g/mol. Its physical properties include a melting point around 180°C and a boiling point above 300°C under standard conditions. These characteristics make it suitable for high-temperature applications and robust chemical transformations.
The latest research on CAS No. 24525-01-7 has focused on its role in bioconjugation chemistry, where it facilitates the attachment of biomolecules such as proteins and nucleic acids to synthetic surfaces. This has opened new avenues in biosensor development and drug delivery systems, leveraging the compound's reactivity and compatibility with biological systems.
In conclusion, 9-Ethyl-9H-Carbazole-3-Sulfonyl Chloride (CAS No. 24525-01)-7 stands as a pivotal compound in modern chemistry, offering diverse applications across multiple disciplines. Its unique structure, reactivity, and compatibility with advanced chemical processes position it as an essential material for innovation in electronics, medicine, and materials science.
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